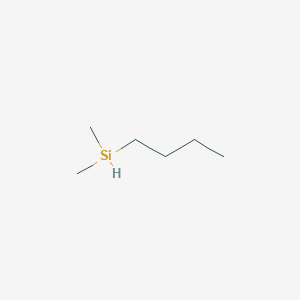

Butyldimethylsilane

Descripción general

Descripción

Butyldimethylsilane is an organosilicon compound with the molecular formula C6H16Si. It is a colorless liquid known for its stability and reactivity with various organic compounds. This compound is widely used in organic synthesis, particularly as a silylation reagent for the protection of functional groups such as alcohols, amines, and carboxylic acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Butyldimethylsilane can be synthesized through several methods. One common laboratory method involves the reaction of tert-butylchlorodimethylsilane with methyldichlorosilane under the catalysis of a Lewis acid at temperatures ranging from 35 to 45°C. The reaction mixture is then subjected to rectification to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced by subjecting tert-butylchlorodimethylsilane and methyldichlorosilane to a rearrangement reaction under the catalysis of Lewis acid. The reaction is carried out at 35 to 45°C, followed by rectification in a rectifying tower to achieve high purity .

Análisis De Reacciones Químicas

Protection of Hydroxy Groups

TBDMS-H is commonly used to protect alcohols and amines via silylation. The reaction typically involves activation with a base or catalyst to form tert-butyldimethylsilyl (TBDMS) ethers.

Reaction Conditions and Outcomes

Mechanism :

-

Silylation proceeds via N-tert-butyldimethylsilylimidazole intermediates in DMF, where the solvent acts as a catalyst .

-

Iridium complexes activate TBDMS-H for regioselective di- and trisilylation of sugars .

Palladium-Catalyzed Cross-Coupling Reactions

TBDMS-H derivatives participate in palladium-mediated cascade reactions to form complex polycyclic structures.

Case Study: Indene and Spirocyclic Formation

Key Steps :

-

Oxidative addition of bromo-ene to Pd(0).

-

Intramolecular carbopalladation of alkynes.

-

Cyclopropylmethyl-to-homoallyl rearrangement followed by β-hydride elimination .

Rhodium-Catalyzed Silylcarbobicyclization

TBDMS-H facilitates the synthesis of bicyclic ketones via rhodium-catalyzed reactions with diynes.

Reaction Parameters

| Substrate | Catalyst | Pressure | Product | Yield | Source |

|---|---|---|---|---|---|

| 1,6-Heptadiynes | Rh(acac)(CO)₂ | 50 atm CO | 7,7-Disubstituted bicyclo[3.3.0]octa-1,5-dien-3-ones | 82% |

Mechanistic Insight :

-

CO insertion generates rhodium-carbene intermediates.

-

Sequential [2+2] cycloaddition and silyl migration yield bicyclic frameworks .

Nucleophilic Substitution and Redox Reactions

TBDMS-H derivatives undergo substitution and redox transformations, though direct reactions of TBDMS-H are less common.

Example: Bromoethoxy-TBDMS Reactivity

| Reaction Type | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Nucleophilic substitution | NaN₃, KCN | Azides, nitriles | Bioactive molecule synthesis | |

| Oxidation | NBS, H₂O₂ | Alcohols, ketones | Functional group interconversion |

Note : While these reactions focus on TBDMS ether derivatives, they highlight the stability and versatility of the TBDMS group in synthetic pathways .

Surface Modification and Material Science

TBDMS-H enhances hydrophobicity in polymers and metals, critical for waterproof coatings and anti-fogging treatments .

Derivatization Efficiency

| Analyte | Derivatization Reagent | GC Sensitivity Increase | Source |

|---|---|---|---|

| Carboxylic acids | TBDMS-Cl | 5–10× | |

| Alcohols | TBDMS-H/imidazole | 3–8× |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Role as a Protecting Group

TBDMS is primarily employed as a protecting group for alcohols in organic synthesis. Its ability to form stable silyl ethers allows for selective reactions without interfering with other functional groups. The TBDMS group can be easily removed under mild acidic conditions, restoring the alcohol functionality.

Table 1: Comparison of Protecting Groups for Alcohols

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| TBDMS | High | Mild Acid (TBAF) | Synthesis of complex molecules |

| TBS | Moderate | Strong Acid | Synthesis of glycosides |

| MOM | Low | Acidic Conditions | Synthesis of ethers |

2.2 Synthesis of Complex Molecules

TBDMS is used as a reagent in numerous synthetic pathways, including the synthesis of pharmaceuticals and natural products. It aids in the formation of carbon-carbon bonds and facilitates various coupling reactions.

Medicinal Chemistry Applications

3.1 Antitumor Activity

Recent studies have highlighted the cytotoxic effects of butyldimethylsilane derivatives on cancer cell lines. For instance, treatment with TBDMS derivatives has shown significant inhibition of cell proliferation in HeLa cells by inducing G2/M phase arrest.

Case Study: Cytotoxicity Assessment

- Compound: TBDMS derivative

- Concentration: 10 µM

- Effect: 56% cell arrest in G2/M phase after 24 hours; increased polyploidy observed after 48 hours.

3.2 Development of Pharmaceutical Intermediates

TBDMS is crucial in synthesizing pharmaceutical intermediates, particularly in creating compounds that target specific biological pathways. Its reactivity allows for the introduction of various functional groups essential for drug efficacy.

Material Science Applications

4.1 Silicon-Based Materials

In material science, this compound is utilized to create silicon-based materials with tailored properties. These materials are essential in electronics and nanotechnology due to their unique electrical and thermal characteristics.

Table 2: Properties of Silicon-Based Materials Derived from this compound

| Property | Value |

|---|---|

| Density | 1.115 g/mL |

| Thermal Stability | High |

| Electrical Conductivity | Variable depending on formulation |

Mecanismo De Acción

Butyldimethylsilane exerts its effects primarily through the formation of silyl ethers. The mechanism involves the nucleophilic attack of the functional group (e.g., alcohol) on the silicon atom, leading to the formation of a stable silyl ether. This reaction is often catalyzed by bases like imidazole and solvents like dimethylformamide . The formation of the strong Si-O bond is the driving force for the reaction .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyldimethylsilyl chloride: Similar in structure but contains a chlorine atom instead of a hydrogen atom.

Trimethylsilyl chloride: Less bulky and more reactive compared to butyldimethylsilane.

Uniqueness

This compound is unique due to its balance of reactivity and stability. It is more hydrolytically stable than trimethylsilyl chloride, making it a preferred choice for protecting functional groups in various chemical reactions .

Propiedades

IUPAC Name |

butyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLVDKGPVGFXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.